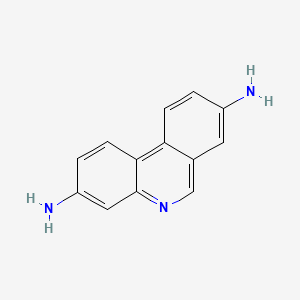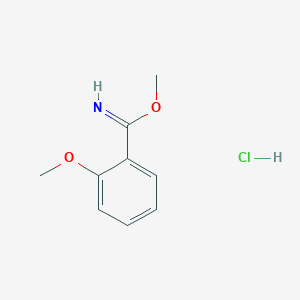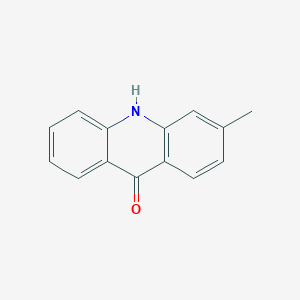
6-Methyl-acridone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methyl-acridone is a heterocyclic compound belonging to the acridone family. It is characterized by a tricyclic ring structure with a nitrogen atom at the 10th position and a carbonyl group at the 9th position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-acridone typically involves the cyclization of 2-arylamino benzoic acids. One common method is the Ullmann condensation reaction, where 2-bromobenzoic acid reacts with different anilines to form 2-arylamino benzoic acids. These intermediates are then cyclized using polyphosphoric acid (PPA) to yield acridone derivatives .
Industrial Production Methods
In industrial settings, the production of this compound can be achieved through the heterologous expression of plant type III polyketide synthase in Escherichia coli. This method involves the transformation of acridone synthase and anthraniloyl-CoA ligase genes into E. coli, leading to the synthesis of acridone derivatives .
Analyse Des Réactions Chimiques
Types of Reactions
6-Methyl-acridone undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, often using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated acridone derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a precursor for the synthesis of other acridone derivatives.
Biology: Exhibits antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential use in treating diseases such as cancer, Alzheimer’s, and malaria.
Industry: Utilized as a dye and fluorescent material for visualization of biomolecules
Mécanisme D'action
The mechanism of action of 6-Methyl-acridone involves its ability to intercalate into DNA, thereby inhibiting the activity of topoisomerase and telomerase enzymes. This intercalation disrupts the replication and transcription processes, leading to cell death. Additionally, this compound has been shown to inhibit acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter .
Comparaison Avec Des Composés Similaires
Similar Compounds
Acronycine: A pyranoacridone alkaloid with antitumor properties.
Amsacrine: An acridine derivative used as an anticancer agent.
Triazoloacridone: Known for its anticancer activity
Uniqueness of 6-Methyl-acridone
This compound is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other acridone derivatives. Its ability to intercalate into DNA and inhibit key enzymes makes it a valuable compound for scientific research and potential therapeutic applications .
Propriétés
Formule moléculaire |
C14H11NO |
|---|---|
Poids moléculaire |
209.24 g/mol |
Nom IUPAC |
3-methyl-10H-acridin-9-one |
InChI |
InChI=1S/C14H11NO/c1-9-6-7-11-13(8-9)15-12-5-3-2-4-10(12)14(11)16/h2-8H,1H3,(H,15,16) |
Clé InChI |
MFWDQDXQUXODPR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)C(=O)C3=CC=CC=C3N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



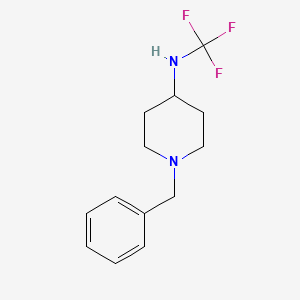
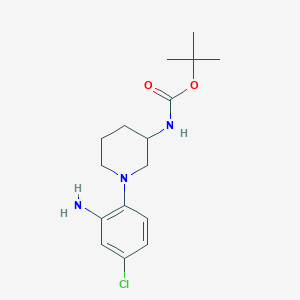
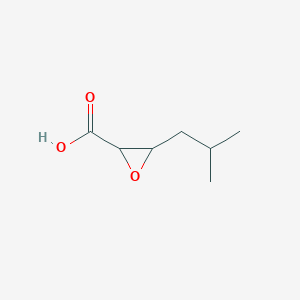


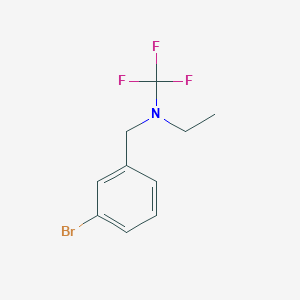
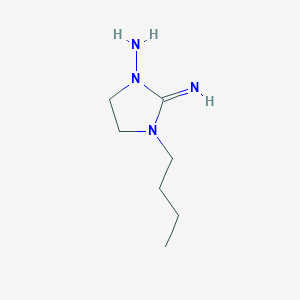
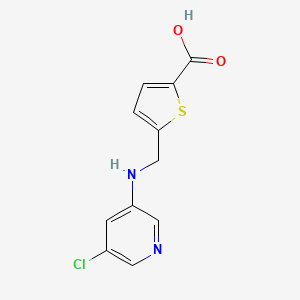
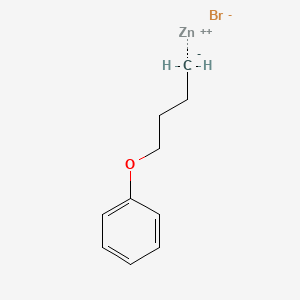
![O-((1-Methyl-1H-benzo[d]imidazol-2-yl)methyl)hydroxylamine](/img/structure/B13969913.png)
![[3,6-Dioxo-5-(propan-2-yl)piperazin-2-yl]acetic acid](/img/structure/B13969920.png)
